what is the chemical structure of 2PACz
what is the chemical structure of 2PACz
An In-depth Technical Guide to 2-(9H-Carbazol-9-yl)ethyl]phosphonic Acid (2PACz)
Introduction
[2-(9H-Carbazol-9-yl)ethyl]phosphonic acid, commonly known as 2PACz, is a carbazole-based organic compound that has garnered significant attention in the field of materials science, particularly in the development of high-performance organic and perovskite solar cells.[1] Its primary function is as a self-assembled monolayer (SAM), forming an ultrathin layer at the interface between the transparent conductive oxide (typically indium tin oxide, ITO) and the photoactive layer.[1] This guide provides a comprehensive overview of the chemical structure, properties, and application of 2PACz for researchers, scientists, and drug development professionals. While 2PACz is predominantly used in materials science, its well-defined structure and functional groups may offer insights for surface modification in drug delivery systems.
Chemical Structure and Properties
The chemical structure of 2PACz consists of a carbazole moiety linked to a phosphonic acid group via an ethyl spacer.[1] The carbazole unit provides the electron-donating (hole-transporting) properties, while the phosphonic acid group serves as an anchoring agent to the metal oxide surface of the electrode.[1]
The full chemical name of 2PACz is [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid. Its Chemical Abstracts Service (CAS) registry number is 20999-38-6.[1][2]
Several derivatives of 2PACz have been synthesized to modulate its electronic properties. These include halogenated versions (F-2PACz, Cl-2PACz, Br-2PACz) and methoxy-substituted derivatives (MeO-2PACz).[3][4] These modifications alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for fine-tuning of the interfacial energetics in electronic devices.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for 2PACz and its common derivatives.
| Compound | Full Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Purity |
| 2PACz | [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid | 20999-38-6 | C14H14NO3P | 275.24 | ~-5.3 to -5.5 | ~-2.1 | >98.0% (HPLC)[2] |
| MeO-2PACz | [2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid | 2377770-18-6 | C16H18NO5P | 335.30 | -5.30[1] | -2.12[1] | >98.0% (T)[4] |
| Br-2PACz | [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid | 2762888-11-7 | C14H12Br2NO3P | 433.03 | -6.01[5] | -2.64[5] | >99% (1H NMR)[5] |
| Me-2PACz | [2-(3,6-Dimethyl-9H-carbazol-9-yl)ethyl]phosphonic acid | 2996161-30-7 | C16H18NO3P | 303.30 | Not specified | Not specified | >99.0% (HPLC)[6] |
Experimental Protocols
Synthesis of 2PACz
A general synthesis protocol for 2PACz involves the reaction of carbazole with a suitable ethyl-containing precursor bearing a phosphonic acid or a precursor to it, followed by hydrolysis if necessary. A specific reported synthesis is as follows:
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Reaction: A mixture of 9-(2-bromoethyl)-9H-carbazole and triethyl phosphite is heated.
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Hydrolysis: The resulting diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate is then hydrolyzed using concentrated hydrochloric acid.
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Purification: The crude product is filtered and washed with water to yield 2PACz as a pale-blue solid.[7]
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Analysis: The final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and elemental analysis.[7]
Deposition of 2PACz Self-Assembled Monolayer
The formation of a 2PACz SAM on an ITO substrate is a critical step for its application in optoelectronic devices. The following is a typical spin-coating protocol:
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Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with a cleaning solution (e.g., 2% Mucasol), deionized water, acetone, and isopropanol.[7] The substrates are then treated with UV-ozone for approximately 15 minutes to remove organic residues and improve the surface wettability.[7]
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Solution Preparation: A 1 mmol/L solution of 2PACz is prepared in anhydrous ethanol. The solution is placed in an ultrasonic bath for 15 minutes to ensure complete dissolution.[7]
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Spin-Coating: 100 µL of the 2PACz solution is dispensed onto the center of the cleaned ITO substrate. The substrate is then spun at 3000 rpm for 30 seconds.[7]
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Annealing: The coated substrate is annealed on a hot plate at 100°C for 10 minutes.[7]
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Washing (Optional): A washing step with ethanol can be performed to remove any physisorbed molecules, although it is not always necessary.[7]
Role in Charge Transport
In inverted perovskite and organic solar cells, 2PACz functions as a hole transport layer (HTL). It forms a dipole layer at the ITO interface, which increases the work function of the ITO.[5] This improved energy level alignment between the anode and the active layer facilitates the extraction of holes and simultaneously blocks the transport of electrons to the anode, thereby reducing recombination losses and improving the overall device efficiency and stability.[1]
Visualizations
Caption: Charge generation and transport in a solar cell with 2PACz.
Caption: Experimental workflow for 2PACz SAM deposition.
